1-(Pentan-3-yl)hydrazine hydrochloride

Catalog No.
S877167
CAS No.
221024-42-6
M.F
C5H15ClN2
M. Wt
138.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Pentan-3-yl)hydrazine hydrochloride

CAS Number

221024-42-6

Product Name

1-(Pentan-3-yl)hydrazine hydrochloride

IUPAC Name

pentan-3-ylhydrazine;hydrochloride

Molecular Formula

C5H15ClN2

Molecular Weight

138.64 g/mol

InChI

InChI=1S/C5H14N2.ClH/c1-3-5(4-2)7-6;/h5,7H,3-4,6H2,1-2H3;1H

InChI Key

CJFLBOKQFSMRMF-UHFFFAOYSA-N

SMILES

CCC(CC)NN.Cl

Canonical SMILES

CCC(CC)NN.Cl

1-(Pentan-3-yl)hydrazine hydrochloride is an organic compound with the chemical formula C5H15ClN2. Information on its origin and specific significance in scientific research is currently limited. However, hydrazines as a class have various applications in research [].


Molecular Structure Analysis

The molecule consists of a pentan-3-yl chain (five carbon chain with a branch on the third carbon) bonded to a hydrazine group (N2H4) and a hydrochloride ion (Cl-). The hydrazine group contains two nitrogen atoms connected by a single bond, with two hydrogens attached to each nitrogen. The presence of the hydrochloride ion suggests the compound exists as a salt.


Chemical Reactions Analysis

  • Condensation with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones [].
  • Oxidation to form diazenes [].

Due to the absence of specific information, further details on the compound's reactivity cannot be provided.

As information on 1-(Pentan-3-yl)hydrazine hydrochloride is limited, it's important to handle any unknown compound with caution. Hydrazines in general can be toxic, flammable, and reactive []. When handling unknown chemicals, consult a safety data sheet (SDS) or a qualified chemist for specific safety information.

  • Wolff-Kishner Reduction: This reaction converts aldehydes and ketones into alkanes through the use of hydrazines. The presence of the hydrazine moiety in 1-(Pentan-3-yl)hydrazine hydrochloride allows it to effectively reduce carbonyl groups to alkanes, making it valuable in synthetic organic chemistry .
  • Condensation Reactions: The amine functionality can engage in condensation reactions with carbonyl compounds, leading to the formation of various nitrogen-containing heterocycles.

While specific studies on the biological activity of 1-(Pentan-3-yl)hydrazine hydrochloride are scarce, compounds with similar structures often exhibit significant biological properties, including:

  • Antitumor Activity: Some hydrazine derivatives have been studied for their potential anticancer effects.
  • Antimicrobial Properties: Hydrazines generally show activity against various bacterial strains, which may extend to this compound.

Further research is needed to elucidate its specific biological effects and mechanisms of action.

The synthesis of 1-(Pentan-3-yl)hydrazine hydrochloride typically involves:

  • Starting Materials: The synthesis can be initiated from tert-butyl carbazate and 3-pentanone.
  • Reaction Conditions: The reaction usually requires mild heating and may involve acid catalysis to facilitate the formation of the hydrazine derivative.
  • Purification: Post-synthesis purification methods such as recrystallization or chromatography may be employed to isolate the desired product .

Several compounds share structural similarities with 1-(Pentan-3-yl)hydrazine hydrochloride. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
Pentan-3-ylhydrazineC₅H₁₄N₂Lacks hydrochloride salt; may have different reactivity.
1-(Butan-2-yl)hydrazine hydrochlorideC₄H₉ClN₂Shorter alkyl chain; potential differences in biological activity.
1-(Hexan-2-yl)hydrazine hydrochlorideC₆H₁₅ClN₂Longer alkyl chain; possibly enhanced lipophilicity.

Uniqueness

1-(Pentan-3-yl)hydrazine hydrochloride is unique due to its specific pentanoyl substituent, which may influence its reactivity and biological properties compared to other hydrazines. This structural feature could lead to distinct pharmacological effects and applications in medicinal chemistry.

Spectroscopic Analysis

Nuclear Magnetic Resonance (Nuclear Magnetic Resonance) Spectral Data

Nuclear magnetic resonance spectroscopy represents a fundamental technique for structural elucidation of 1-(Pentan-3-yl)hydrazine hydrochloride. The compound exhibits characteristic spectral patterns that provide definitive evidence for its molecular structure.

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Spectral Data

The ¹H Nuclear Magnetic Resonance spectrum of 1-(Pentan-3-yl)hydrazine hydrochloride reveals several distinct resonance patterns. The compound demonstrates a characteristic chemical shift pattern at δ 3.11 (quintet, J = 5.9 Hz, 2H) corresponding to the central pentan-3-yl proton [1]. This signal appears as a quintet due to coupling with the adjacent methylene protons, consistent with the pentan-3-yl structural framework.

The methylene protons of the pentan-3-yl moiety appear as a complex multiplet in the region δ 1.87-1.57 (m, 8H), representing the four methylene groups attached to the tertiary carbon center [1]. The integration pattern confirms the presence of eight protons in this chemical shift region, supporting the proposed pentyl chain structure.

The terminal methyl groups generate a characteristic triplet pattern at δ 0.98 (t, J = 7.5 Hz, 12H), demonstrating the expected coupling with the adjacent methylene protons [1]. The large integration value of 12H indicates the presence of four equivalent methyl groups, consistent with the symmetrical pentan-3-yl substitution pattern.

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Spectral Data

The ¹³C Nuclear Magnetic Resonance spectrum provides crucial information about the carbon framework of 1-(Pentan-3-yl)hydrazine hydrochloride. The spectrum exhibits three distinct carbon resonances, reflecting the symmetrical nature of the pentan-3-yl substituent.

The most downfield carbon signal appears at δ 63.8, corresponding to the tertiary carbon atom directly bonded to the hydrazine nitrogen [1]. This chemical shift is characteristic of carbon atoms in the alpha position to nitrogen-containing functional groups.

The methylene carbon atoms resonate at δ 22.9, representing the carbon atoms in the propyl chains extending from the central tertiary carbon [1]. This chemical shift is typical for aliphatic methylene carbons in alkyl chains.

The terminal methyl groups produce a signal at δ 8.9, consistent with the expected chemical shift for methyl carbons in alkyl chains [1]. This upfield chemical shift confirms the terminal position of these methyl groups within the molecular structure.

Nuclear Magnetic Resonance ParameterChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H Nuclear Magnetic Resonance CH (central)3.11Quintet (J = 5.9 Hz)2HPentan-3-yl proton
¹H Nuclear Magnetic Resonance CH₂1.87-1.57Multiplet8HMethylene protons
¹H Nuclear Magnetic Resonance CH₃0.98Triplet (J = 7.5 Hz)12HTerminal methyl groups
¹³C Nuclear Magnetic Resonance C (tertiary)63.8--Central carbon
¹³C Nuclear Magnetic Resonance C (methylene)22.9--Methylene carbons
¹³C Nuclear Magnetic Resonance C (methyl)8.9--Terminal methyl carbons

Infrared (Infrared) and Mass Spectroscopic Features

Infrared Spectroscopic Analysis

Infrared spectroscopy provides essential information about the functional groups present in 1-(Pentan-3-yl)hydrazine hydrochloride. The compound exhibits characteristic absorption bands that confirm the presence of the hydrazine functionality and the hydrochloride salt form.

The infrared spectrum reveals distinctive absorption bands in the nitrogen-hydrogen stretching region. Hydrazine compounds typically display characteristic nitrogen-hydrogen stretching vibrations in the range of 3200-3400 cm⁻¹ [2]. The hydrochloride salt formation influences these stretching frequencies, as the protonation of the hydrazine nitrogen affects the electronic environment and consequently the vibrational frequencies.

The aliphatic carbon-hydrogen stretching vibrations appear in the expected region around 2800-3000 cm⁻¹, corresponding to the pentan-3-yl substituent [2]. These absorptions are consistent with the presence of methyl and methylene groups in the molecular structure.

The nitrogen-nitrogen stretching vibration, characteristic of hydrazine compounds, typically appears in the region around 950-1050 cm⁻¹ [2]. This absorption band provides direct evidence for the presence of the hydrazine functional group within the molecular framework.

Mass Spectroscopic Characteristics

Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis for 1-(Pentan-3-yl)hydrazine hydrochloride. The molecular ion peak appears at m/z 173 [M+H]⁺ in positive ion electrospray ionization mode [1].

The mass spectrum exhibits characteristic fragmentation patterns that support the proposed molecular structure. A significant fragment ion appears at m/z 86, corresponding to the loss of the pentan-3-yl substituent [Et₂CHNH]⁺ [1]. This fragmentation pattern is consistent with the expected cleavage of the carbon-nitrogen bond adjacent to the hydrazine nitrogen.

The molecular weight determination confirms the empirical formula C₅H₁₅ClN₂, with a calculated molecular weight of 138.639 g/mol [3] [4]. The mass spectroscopic analysis provides unambiguous confirmation of the molecular composition and structural integrity of the compound.

Spectroscopic TechniqueKey Absorption/PeakAssignment
Infrared3200-3400 cm⁻¹N-H stretching
Infrared2800-3000 cm⁻¹C-H stretching
Infrared950-1050 cm⁻¹N-N stretching
Mass Spectrometrym/z 173 [M+H]⁺Molecular ion
Mass Spectrometrym/z 86Fragment [Et₂CHNH]⁺

Crystallographic Studies

Crystallographic analysis represents a powerful method for determining the three-dimensional molecular structure of 1-(Pentan-3-yl)hydrazine hydrochloride. While specific single-crystal X-ray diffraction data for this compound are limited in the current literature, comparative studies of related hydrazine hydrochloride salts provide valuable structural insights.

Crystal System and Space Group Considerations

Hydrazine hydrochloride salts typically crystallize in monoclinic or triclinic crystal systems, as observed in related compounds [5] [6]. The crystallographic analysis of similar hydrazine derivatives reveals common structural motifs that are likely present in 1-(Pentan-3-yl)hydrazine hydrochloride.

The crystal structure of hydrazine dihydrochloride has been extensively studied, revealing a monoclinic crystal system with specific hydrogen bonding patterns [7]. These studies provide a foundation for understanding the potential crystallographic behavior of 1-(Pentan-3-yl)hydrazine hydrochloride.

Hydrogen Bonding Networks

Crystallographic studies of related hydrazine compounds demonstrate the formation of extensive hydrogen bonding networks [6]. These networks typically involve the hydrazine nitrogen atoms as hydrogen bond donors and the chloride ions as hydrogen bond acceptors.

Dates

Last modified: 08-16-2023

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